N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine
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Overview
Description
N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound featuring a pyrimidine core, a piperidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the formation of the piperidine ring. The final step involves the coupling of the pyrimidine core with the piperidine-thiophene intermediate under controlled conditions, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at a larger scale .
Chemical Reactions Analysis
Types of Reactions: N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems .
Comparison with Similar Compounds
- N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-4-amine
- N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-5-amine
Comparison: Compared to similar compounds, N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine exhibits unique properties due to the position of the substituents on the pyrimidine ring. This affects its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in research .
Properties
Molecular Formula |
C17H22N4OS |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C17H22N4OS/c1-12-9-18-17(19-10-12)20(3)14-5-4-8-21(11-14)16(22)15-7-6-13(2)23-15/h6-7,9-10,14H,4-5,8,11H2,1-3H3 |
InChI Key |
YIVBFSKENMQIHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCCC(C2)N(C)C3=NC=C(C=N3)C |
Origin of Product |
United States |
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